1-Ethoxycarbonyl-d-phe-pro-2(4-aminobutyl)hydrazine
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Overview
Description
- The compound’s chemical formula is C~21~H~33~N~5~O~4~ with an average mass of 419.518 Da .
1-Ethoxycarbonyl-d-phe-pro-2(4-aminobutyl)hydrazine: is a small molecule belonging to the class of .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for preparing this compound are not readily available in the literature.
- Industrial production methods remain undisclosed.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and major products is lacking.
- Common reagents and conditions for these reactions are not documented.
Scientific Research Applications
- Despite limited data, we can explore potential applications:
Chemistry: Investigate its role as a building block in peptide synthesis.
Biology: Explore its impact on cellular processes or as a potential drug candidate.
Medicine: Assess its pharmacological properties and therapeutic potential.
Industry: Investigate any industrial applications, although specifics are scarce.
Mechanism of Action
- Unfortunately, the precise mechanism by which this compound exerts its effects remains unknown.
- Molecular targets and pathways involved have not been elucidated.
Comparison with Similar Compounds
- While direct comparisons are challenging due to limited information, we can highlight its uniqueness.
- Similar compounds are not explicitly listed, but further research may reveal related analogs.
Properties
Molecular Formula |
C21H33N5O4 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl N-[(2R)-1-[(2S)-2-[(4-aminobutylamino)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C21H33N5O4/c1-2-30-21(29)24-17(15-16-9-4-3-5-10-16)20(28)26-14-8-11-18(26)19(27)25-23-13-7-6-12-22/h3-5,9-10,17-18,23H,2,6-8,11-15,22H2,1H3,(H,24,29)(H,25,27)/t17-,18+/m1/s1 |
InChI Key |
AEHSFPPTWRQOFS-MSOLQXFVSA-N |
Isomeric SMILES |
CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NNCCCCN |
Canonical SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NNCCCCN |
Origin of Product |
United States |
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